molecular formula C15H17N3O B3014458 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine CAS No. 1537139-22-2

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine

Cat. No. B3014458
CAS RN: 1537139-22-2
M. Wt: 255.321
InChI Key: HFSZPGMZPAZDTI-UHFFFAOYSA-N
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Description

6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, also known as THN-PD, is a chemical compound that has been extensively researched for its potential therapeutic applications. THN-PD belongs to the class of compounds known as tyrosine kinase inhibitors, which are known to target specific enzymes involved in signal transduction pathways.

Scientific Research Applications

Tumor Inhibitory and Antioxidant Activity

Research involving derivatives of 5,6,7,8-tetrahydronaphthalene, which include compounds similar to 6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine, has shown promising results in tumor inhibition and antioxidant activities. For instance, Hamdy et al. (2013) synthesized new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives and found that some of these compounds exhibited significant scavenging potency and inhibitory activity against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Fluorescence Emission and Quenching

Chatterjee et al. (1986) investigated the fluorescence emission of 1-amino-5,6,7,8-tetrahydronaphthalene, which is structurally related to the compound of interest. They discovered that its fluorescence emission is quenched by pyridine, with the mechanism involving π-electron delocalization via a hydrogen bond (Chatterjee, Laha, Chakravorti, Ganguly, & Banerjee, 1986).

Chelation and Crystal Engineering

The compound's structural similarity to pyridine derivatives makes it relevant in studies like that of Duong et al. (2011), who explored the use of pyridine-based molecules in chelating metals and creating hydrogen-bonded crystals for structural engineering (Duong, Métivaud, Maris, & Wuest, 2011).

Polymer Synthesis

Yang and Chen (1993) synthesized aromatic polyamides using derivatives of naphthalene, which could relate to the structural elements of the compound . These polymers displayed good solubility and thermal stability, important for material science applications (Yang & Chen, 1993).

Anti-Inflammatory and Analgesic Activities

Hamdy and Kamel (2012) synthesized 5,6,7,8-tetrahydronaphthalene derivatives and evaluated their anti-inflammatory and analgesic properties. These derivatives showed significant potential as alternatives to nonsteroidal anti-inflammatory drugs (Hamdy & Kamel, 2012).

Mechanism of Action

Target of Action

The primary targets of 6-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to definitively state which biochemical pathways are affected by this compound

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects . .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions involving this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

6-(5,6,7,8-tetrahydronaphthalen-2-yloxy)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-13-7-8-14(18-15(13)17)19-12-6-5-10-3-1-2-4-11(10)9-12/h5-9H,1-4,16H2,(H2,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFSZPGMZPAZDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OC3=NC(=C(C=C3)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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